molecular formula C7H9NO B1679895 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 2199-58-8

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1679895
CAS No.: 2199-58-8
M. Wt: 123.15 g/mol
InChI Key: RDFZYUOHJBXMJA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, characterized by the presence of two methyl groups at the 3 and 5 positions and an aldehyde group at the 2 position. This compound is known for its light brown solid appearance and is sensitive to air .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde can be synthesized through the oxidation of 3,5-dimethylpyrrole. Common oxidizing agents used in this process include benzoyl peroxide, sodium chromate, and hydrogen peroxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of solvents like dimethyl sulfoxide (DMSO) or methanol to facilitate the process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Benzoyl peroxide, sodium chromate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This reactivity makes it a valuable tool in biochemical studies and drug development .

Comparison with Similar Compounds

  • 3,5-Dimethylpyrrole-2-carboxylic acid
  • 3,5-Dimethylpyrrole-2-methanol
  • 2,4-Dimethylpyrrole-5-carboxaldehyde

Comparison: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-6(2)8-7(5)4-9/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFZYUOHJBXMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296965
Record name 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-58-8
Record name 2199-58-8
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Record name 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
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Record name 3,5-dimethyl-1H-pyrrole-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a mixture of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.67 g, 10 mmol) in dimethylforamide (10 mL) was added benzotriazol-1-yloxytris (dimethylamino)- phosphonium hexafluorophosphate (BOP reagent, 6 g, 13.5 mmol) followed by 3 mL diisopropylethylamine. After stirring for 5 minutes, 1 mL of N,N-dimethylethylendiamine was added and the mixture was stirred at room temperature for 24 hours. To the reaction mixture was added 25 mL of 1N sodium hydroxide and 25 mL of brine. After stirring for 30 minutes, the reaction mixture was poured into water (100 mL) and extracted (3×200 mL) with 10% of methanol in dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate and evaporated using a rotary evaporator. The residue which remained was purified by chromatography (silica gel column, 5%-10% methanol in dichioromethane) to give 1 g (42%) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-(carboxylic acid (2-dimethylamino-ethyl)-amide.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution dimethylformamide (80.4 g) and 1 L of dichloroethane at 0° C. was added phosphorous oxychoride (153.3 g) over a few minutes and the reaction stirred for 1–2 hr at 0° C. 2,4-Dimethylpyrrole (114.6 g) was added dropwise to the above solution at temperature below 5° C. After the addition was complete the reaction was heated and the aqueous layer isolated and saved. The organic layer was extracted again with 300 mL of water and the two aqueous layers combined. The aqueous phase was extracted with 200 mL of dichloroethane and the organic layer discarded. The aqueous phase was cooled to 10° C. and adjusted to pH 10 with 10% sodium hydroxide. The mixture was stirred at 10° C. for 2 hr. The yellow solid was collected by vacuum filtration and washed thoroughly with water. The solid was dried at room temperature under vacuum to give 110.8 g (90% yield of 2,4-dimethyl-5-formylpyrrole.
Quantity
114.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
153.3 g
Type
reactant
Reaction Step Two
Quantity
80.4 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To dimethylformamide (4.5 mL, 57.8 mmol) under argon at 0° C. was added phosphorus oxychloride (57.8 mmol) dropwise over 5 min. The cooling bath was removed and after 15 min. 1,2-dichloroethane (15 mL) was added. The reaction mixture was again cooled to 0° C. and a solution of 2,4-dimethylpyrrole (52.6 mmol) in 1,2-dichloroethane (15 mL) was added dropwise over 15 min. The reaction was heated to reflux for 15 min, and then cooled to rt. A solution of sodium acetate (24 g) in water (75 mL) was added slowly to the reaction mixture and the resulting mixture was again heated to reflux for 20 min. After the reaction mixture was cooled to rt it was diluted with CH2Cl2, and the aqueous phase was washed with CH2Cl2 (2×50 mL). The combined organic fractions were washed with saturated NaHCO3, dried (Na2SO4), and concentrated in vacuo. The crude material was purified by chromatography on silica gel eluting with 10% ethyl acetate in hexane to provide 5.2 g (80%) of the desired compound 2-formyl-3,5-dimethylpyrrole. [M+H]+=124.1, [M−H]−=122.0
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
57.8 mmol
Type
reactant
Reaction Step One
Quantity
52.6 mmol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
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3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
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3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 4
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3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 5
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3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 6
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

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